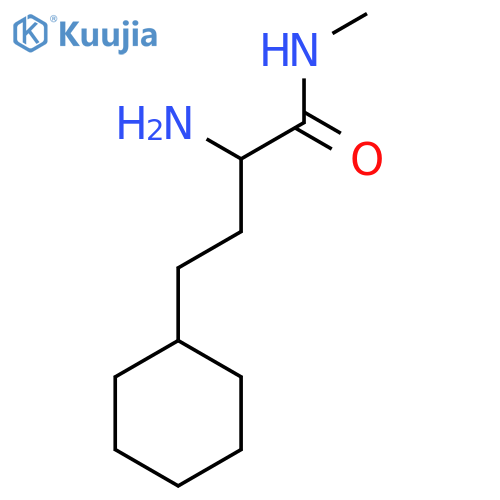Cas no 2227204-77-3 (2-Amino-4-cyclohexyl-N-methylbutanamide)

2227204-77-3 structure
商品名:2-Amino-4-cyclohexyl-N-methylbutanamide
CAS番号:2227204-77-3
MF:C11H22N2O
メガワット:198.305182933807
MDL:MFCD31696629
CID:4779491
PubChem ID:89155589
2-Amino-4-cyclohexyl-N-methylbutanamide 化学的及び物理的性質
名前と識別子
-
- 2-amino-4-cyclohexyl-N-methylbutanamide
- AMY35816
- AS-77982
- P18305
- SB40997
- SCHEMBL13725075
- SY321830
- CS-0172798
- 2227204-77-3
- MFCD31696629
- 2-Amino-4-cyclohexyl-N-methylbutanamide
-
- MDL: MFCD31696629
- インチ: 1S/C11H22N2O/c1-13-11(14)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3,(H,13,14)
- InChIKey: JSTGCBMHBSGFKS-UHFFFAOYSA-N
- ほほえんだ: O=C(C(CCC1CCCCC1)N)NC
計算された属性
- せいみつぶんしりょう: 198.173213330g/mol
- どういたいしつりょう: 198.173213330g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Amino-4-cyclohexyl-N-methylbutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326510-10g |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 95%+ | 10g |
$4120 | 2022-06-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100453-250MG |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 97% | 250MG |
¥ 2,178.00 | 2023-04-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100453-1G |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 97% | 1g |
¥ 5,438.00 | 2023-04-07 | |
| Chemenu | CM326510-5g |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 95%+ | 5g |
$2966 | 2023-02-02 | |
| abcr | AB535137-1 g |
2-Amino-4-cyclohexyl-N-methylbutanamide; . |
2227204-77-3 | 1g |
€1,185.60 | 2022-03-01 | ||
| Chemenu | CM326510-250mg |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 95%+ | 250mg |
$396 | 2023-02-02 | |
| Chemenu | CM326510-1g |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 95%+ | 1g |
$989 | 2023-02-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL100453-5G |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 97% | 5g |
¥ 16,315.00 | 2023-04-07 | |
| abcr | AB535137-100mg |
2-Amino-4-cyclohexyl-N-methylbutanamide; . |
2227204-77-3 | 100mg |
€433.30 | 2025-02-16 | ||
| 1PlusChem | 1P01JUXJ-500mg |
2-amino-4-cyclohexyl-N-methylbutanamide |
2227204-77-3 | 97% | 500mg |
$567.00 | 2023-12-18 |
2-Amino-4-cyclohexyl-N-methylbutanamide 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
2227204-77-3 (2-Amino-4-cyclohexyl-N-methylbutanamide) 関連製品
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2227204-77-3)2-Amino-4-cyclohexyl-N-methylbutanamide

清らかである:99%
はかる:1g
価格 ($):742.0